molecular formula C9H16Cl3NO B12728476 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride CAS No. 73401-50-0

2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride

Cat. No.: B12728476
CAS No.: 73401-50-0
M. Wt: 260.6 g/mol
InChI Key: XKEWDZWZVBVRBH-UHFFFAOYSA-N
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Description

2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a butynyl group, bis(2-chloroethyl)amine moiety, and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butyn-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: Lacks the butynyl and methoxy groups, making it less complex.

    2-Butyn-1-amine: Does not contain the bis(2-chloroethyl)amine moiety.

    4-Methoxy-2-butyn-1-amine: Similar structure but without the bis(2-chloroethyl)amine group.

Uniqueness

2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

73401-50-0

Molecular Formula

C9H16Cl3NO

Molecular Weight

260.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methoxybut-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H15Cl2NO.ClH/c1-13-9-3-2-6-12(7-4-10)8-5-11;/h4-9H2,1H3;1H

InChI Key

XKEWDZWZVBVRBH-UHFFFAOYSA-N

Canonical SMILES

COCC#CCN(CCCl)CCCl.Cl

Origin of Product

United States

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